2,2-Dibromo-2-nitroethanol chemical properties and structure
2,2-Dibromo-2-nitroethanol chemical properties and structure
An In-Depth Technical Guide to 2,2-Dibromo-2-nitroethanol: Properties, Synthesis, and Applications
Introduction
2,2-Dibromo-2-nitroethanol, often referred to by the acronym DBNE, is a halogenated nitroalkanol with significant utility as a broad-spectrum antimicrobial agent.[1][2] Its potent biocidal and biostatic properties have led to its widespread adoption as a preservative and disinfectant in numerous industrial and commercial sectors, including pharmaceuticals, personal care products, water treatment, and materials science.[3][4] This guide provides a comprehensive technical overview of 2,2-Dibromo-2-nitroethanol, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, reactivity, applications, and essential safety protocols.
It is crucial to distinguish 2,2-Dibromo-2-nitroethanol from another common biocide, Bronopol, which is 2-bromo-2-nitropropane-1,3-diol. While both are halogenated nitro compounds with antimicrobial activity, they are distinct chemical entities.[3]
Molecular Structure and Physicochemical Properties
The efficacy and reactivity of 2,2-Dibromo-2-nitroethanol are direct consequences of its molecular architecture. The structure features a central carbon atom bonded to two bromine atoms, a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).[5] The strong electron-withdrawing nature of the two bromine atoms and the nitro group makes the central carbon highly electrophilic, a key feature in its mechanism of action.
Caption: 2D Molecular Structure of 2,2-Dibromo-2-nitroethanol.
The key physicochemical properties of 2,2-Dibromo-2-nitroethanol are summarized in the table below. It is important to note that there is significant variation in the reported melting point in the literature, which may be attributable to differences in purity or crystalline form. Values range from approximately 30°C to 123°C.[1][3][6]
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃Br₂NO₃ | [5] |
| Molecular Weight | 248.86 g/mol | [4][5] |
| IUPAC Name | 2,2-dibromo-2-nitroethanol | [5] |
| CAS Number | 69094-18-4 | [4][5] |
| Appearance | White crystalline solid or colorless to pale yellow liquid/oil. | [1][3][4] |
| Melting Point | 30°C | [1][6] |
| Boiling Point | ~121°C (at 19 Torr); ~240°C | [1][4][6] |
| Solubility | Soluble in water and alcohol. Slightly soluble in Benzene, Chloroform, DMSO. | [1][3] |
| pKa | 11.84 ± 0.10 (Predicted) | [1] |
| InChIKey | FMNZAHDAULEOSO-UHFFFAOYSA-N | [5][7] |
Synthesis and Purification
While several synthetic routes may exist, a common laboratory-scale preparation involves the bromination of a suitable nitroalkanol precursor. The following protocol is a representative method based on established principles of organic synthesis.
Experimental Protocol: Synthesis of 2,2-Dibromo-2-nitroethanol
Principle: This synthesis involves the base-mediated halogenation of 2-nitroethanol. The base deprotonates the carbon alpha to the nitro group, forming a nitronate anion. This nucleophilic anion then attacks molecular bromine. The process is repeated to yield the dibrominated product. Careful control of temperature is essential to manage the exothermic reaction and prevent degradation.
Materials:
-
2-Nitroethanol
-
Bromine (Br₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitroethanol in an equal volume of deionized water. Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
-
Base Addition: Prepare a solution of sodium hydroxide in water. Add this alkaline solution dropwise to the cooled 2-nitroethanol solution via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Causality: The addition of a base is critical to generate the nucleophilic nitronate anion. Slow, cold addition prevents runaway reactions and the formation of undesired byproducts.
-
-
Bromination: In the dropping funnel, carefully place a solution of bromine in water. Add the bromine solution dropwise to the reaction mixture. The characteristic reddish-brown color of bromine should disappear upon addition. Continue the addition until a faint, persistent bromine color remains.
-
Causality: The nitronate anion attacks the electrophilic bromine. The reaction is typically rapid. Maintaining a slight excess of bromine ensures the reaction goes to completion for the dibrominated product.
-
-
Quenching and Extraction: Once the reaction is complete, neutralize any excess base with a dilute acid (e.g., HCl) until the solution is slightly acidic. Transfer the mixture to a separatory funnel and extract the product three times with diethyl ether.
-
Causality: Neutralization stops the reaction. Diethyl ether is a suitable organic solvent for extracting the product from the aqueous phase.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Causality: Removing residual water is crucial before solvent evaporation to obtain a pure product.
-
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 2,2-Dibromo-2-nitroethanol.
Caption: Workflow for the Synthesis of 2,2-Dibromo-2-nitroethanol.
Chemical Reactivity and Mechanistic Insights
The primary application of 2,2-Dibromo-2-nitroethanol as a biocide stems from its chemical reactivity. It is a moderate electrophilic agent.[8]
Biocidal Mechanism of Action: The antimicrobial activity of 2,2-Dibromo-2-nitroethanol is attributed to its ability to interact with crucial cellular components.[9] The proposed mechanism involves the covalent reaction with cellular nucleophiles, particularly the thiol (-SH) groups found in cysteine residues of enzymes and other proteins.[10] This interaction, known as S-alkylation, irreversibly inhibits enzyme function, disrupts cellular metabolism, and ultimately leads to cell death.[8][10] The highly electrophilic nature of the central carbon, enhanced by the three electron-withdrawing groups, facilitates this reaction.
Caption: Proposed Biocidal Mechanism of 2,2-Dibromo-2-nitroethanol.
Other Chemical Reactions: Beyond its biocidal activity, 2,2-Dibromo-2-nitroethanol can participate in other organic reactions:
-
Substitution: The bromine atoms can be displaced by strong nucleophiles.[9]
-
Reduction: The nitro group can be reduced to an amine, and the entire molecule can be reduced to 2,2-dibromoethanol using potent reducing agents.[9]
-
Oxidation: Under strong oxidizing conditions, the primary alcohol can be oxidized to a carboxylic acid, yielding 2,2-dibromo-2-nitroacetic acid.[9]
Spectroscopic Characterization
Confirming the identity and purity of synthesized 2,2-Dibromo-2-nitroethanol requires spectroscopic analysis. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR (Proton NMR): The spectrum would be relatively simple. A singlet or a broadened singlet would be expected for the two protons of the hydroxymethyl group (-CH₂OH). Another broadened singlet would correspond to the hydroxyl proton (-OH), which may exchange with trace amounts of D₂O in the solvent. The chemical shift of the -CH₂- protons would be downfield due to the proximity of the electron-withdrawing C(Br)₂(NO₂) group.[11][12]
-
¹³C NMR (Carbon-13 NMR): Two distinct signals are expected. One signal for the hydroxymethyl carbon (-CH₂OH) and another, significantly downfield, for the quaternary carbon bearing the two bromine atoms and the nitro group (-C(Br)₂(NO₂)).[11][12]
-
IR (Infrared) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups: a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, strong asymmetric and symmetric stretching bands for the nitro group (-NO₂) typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C-Br stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).[11]
-
MS (Mass Spectrometry): The mass spectrum would be characterized by a molecular ion peak (M⁺). A key feature would be the distinctive isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.[12]
Applications in Research and Development
The unique chemical properties of 2,2-Dibromo-2-nitroethanol make it a valuable tool in various research and industrial applications:
-
Antimicrobial Agent: Its primary use is as a potent biocide and preservative in cosmetics, shampoos, lotions, and pharmaceutical formulations to prevent microbial contamination.[3][4] It is also used in industrial settings like water treatment for cooling towers, and in the paper, pulp, oil, and gas industries to control bacterial and fungal growth.[1][3]
-
Organic Synthesis: It serves as a reagent and building block for synthesizing other complex organic molecules, particularly other brominated compounds.[4]
-
Polymer Chemistry: It can be used as a cross-linking agent to modify the properties of polymers, enhancing their durability and stability.[4][7]
-
Biochemical Research: Its ability to inhibit enzymes makes it a useful tool for studying metabolic pathways and as a potential lead for developing new enzyme inhibitors.[7]
Safety and Handling
2,2-Dibromo-2-nitroethanol is a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazards: It is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[5][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated place.[13][14]
-
First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[13]
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